Impact of Primary‑ vs. Secondary‑Amine Intermediate on Anticalcium Activity of Final Derivatives
The primary amine 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine (intermediate 5) yields the secondary‑amine derivative 3, whereas the secondary‑amine analogue (intermediate 6) yields the tertiary‑amine derivative 4. In the potassium‑induced contraction assay, compound 3 shows moderate inhibition while compound 4 displays a distinct efficacy profile; in the caffeine‑induced contraction assay, compound 3 is more active than compound 4 [REFS‑1]. Thus, the choice of amine intermediate directly dictates the pharmacological phenotype of the final molecule.
| Evidence Dimension | Inhibition of agonist‑induced contraction (IC₅₀) in vascular smooth muscle |
|---|---|
| Target Compound Data | Compound 3 (derived from primary amine 5): caffeine IC₅₀ >30 µM (38% inhibition), potassium IC₅₀ 7.5 µM |
| Comparator Or Baseline | Compound 4 (derived from secondary amine 6): caffeine IC₅₀ >30 µM, potassium IC₅₀ 7.5 µM (but lower potency relative to compound 3 in caffeine test) |
| Quantified Difference | In caffeine test, compound 3 (secondary amine in side chain) exhibits greater inhibition than compound 4 (tertiary amine in side chain); in potassium test, both compounds are equipotent |
| Conditions | In vitro rat aortic ring preparations; contractions induced by 80 mM KCl (potassium test) or 20 mM caffeine; IC₅₀ values from concentration‑response curves |
Why This Matters
When procuring starting material for lead‑optimization programs, using the secondary‑amine intermediate (6) instead of the target primary amine (5) leads to a different final compound (4 vs. 3) with a shifted efficacy profile, directly affecting SAR conclusions and downstream patent strategies.
- [1] Sánchez, I.; Pujol, M. D.; Guillaumet, G.; Massingham, R.; Monteil, A.; Dureng, G.; Winslow, E. Synthesis and Anticalcium Activity of New Compounds Containing the 2,3-Dihydro-1,4-dioxino[2,3-b]pyridine System. Sci. Pharm. 2000, 68 (2), 159–164. View Source
